molecular formula C6H15ClO2Sn B14661874 Butyl(chloro)dimethoxystannane CAS No. 50832-60-5

Butyl(chloro)dimethoxystannane

Cat. No.: B14661874
CAS No.: 50832-60-5
M. Wt: 273.34 g/mol
InChI Key: UFMSCRCFSLDLQH-UHFFFAOYSA-M
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Description

Butyl(chloro)dimethoxystannane is an organotin compound with the chemical formula C6H15ClO2Sn It is a member of the organotin family, which consists of tin atoms bonded to organic groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Butyl(chloro)dimethoxystannane can be synthesized through the reaction of butylstannane with methanol and hydrochloric acid. The reaction typically proceeds as follows:

BuSnH3+2CH3OH+HClBuSn(Cl)(OCH3)2+2H2\text{BuSnH}_3 + 2 \text{CH}_3\text{OH} + \text{HCl} \rightarrow \text{BuSn(Cl)(OCH}_3\text{)}_2 + 2 \text{H}_2 BuSnH3​+2CH3​OH+HCl→BuSn(Cl)(OCH3​)2​+2H2​

This reaction involves the substitution of hydrogen atoms in butylstannane with methoxy groups and a chlorine atom.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Butyl(chloro)dimethoxystannane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.

    Oxidation and Reduction Reactions: The tin center can undergo oxidation or reduction, altering the oxidation state of the tin atom.

    Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of butylstannane and methanol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or sodium methoxide, typically carried out in an organic solvent like tetrahydrofuran (THF).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

    Substitution Reactions: Products include butyl(dimethoxy)stannane and the corresponding substituted product.

    Oxidation Reactions: Products may include butylstannic acid derivatives.

    Reduction Reactions: Products include reduced tin compounds, such as butylstannane.

Scientific Research Applications

Butyl(chloro)dimethoxystannane has several applications in scientific research:

    Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, particularly in the formation of carbon-tin bonds.

    Materials Science:

    Biological Studies: Organotin compounds, including this compound, are studied for their biological activity and potential use as antifouling agents and biocides.

    Medicinal Chemistry: Research is ongoing to explore the potential of organotin compounds in drug development, particularly for their anticancer and antimicrobial properties.

Mechanism of Action

The mechanism of action of butyl(chloro)dimethoxystannane involves its interaction with biological molecules and cellular components. The tin center can coordinate with various ligands, affecting enzyme activity and cellular processes. The compound may also disrupt cell membranes and interfere with metabolic pathways, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Butyl(dimethoxy)stannane: Similar structure but lacks the chlorine atom.

    Butyl(triethoxy)stannane: Contains ethoxy groups instead of methoxy groups.

    Butyl(dichloro)stannane: Contains two chlorine atoms instead of one.

Uniqueness

Butyl(chloro)dimethoxystannane is unique due to the presence of both methoxy and chlorine substituents on the tin atom. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific applications in organic synthesis and materials science.

Properties

CAS No.

50832-60-5

Molecular Formula

C6H15ClO2Sn

Molecular Weight

273.34 g/mol

IUPAC Name

butyl-chloro-dimethoxystannane

InChI

InChI=1S/C4H9.2CH3O.ClH.Sn/c1-3-4-2;2*1-2;;/h1,3-4H2,2H3;2*1H3;1H;/q;2*-1;;+3/p-1

InChI Key

UFMSCRCFSLDLQH-UHFFFAOYSA-M

Canonical SMILES

CCCC[Sn](OC)(OC)Cl

Origin of Product

United States

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